Clindamycin 4-Phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin 4-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used to treat bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. This compound is often preferred for its improved solubility and stability, making it suitable for intravenous administration.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 4-Phosphate involves the phosphorylation of clindamycin. This process typically uses phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities.

化学反应分析

Types of Reactions: Clindamycin 4-Phosphate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form clindamycin and phosphoric acid.

Oxidation: It can be oxidized under specific conditions to form sulfoxides.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water or aqueous buffers.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Clindamycin and phosphoric acid.

Oxidation: Clindamycin sulfoxide.

Substitution: Various clindamycin derivatives depending on the substituent used.

科学研究应用

Dermatological Applications

Clindamycin 4-Phosphate is predominantly used in dermatology for the treatment of acne vulgaris. Its effectiveness is attributed to its ability to reduce Propionibacterium acnes colonization and its anti-inflammatory properties.

Efficacy in Acne Treatment

- Topical Formulations : Clinical studies have demonstrated that topical clindamycin phosphate significantly reduces both inflammatory and non-inflammatory acne lesions. In one study, patients treated with 1% clindamycin phosphate showed a reduction in inflammatory lesions by approximately 45% to 49% over 16 weeks .

- Combination Therapy : Combining clindamycin phosphate with other agents like nicotinamide has shown improved efficacy. A study involving 80 patients indicated that the combination therapy yielded excellent results in lesion reduction compared to clindamycin alone .

Systemic Applications

Clindamycin phosphate is also used in systemic formulations for treating serious infections caused by susceptible strains of bacteria.

Indications

- Serious Infections : It is indicated for the treatment of severe infections caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, especially in cases where patients are allergic to penicillin .

- Gynecological Infections : Clindamycin is frequently employed to treat bacterial vaginosis and other gynecological infections due to its effectiveness against anaerobic bacteria .

Pharmacokinetics

Clindamycin phosphate demonstrates rapid conversion to active clindamycin upon administration. It exhibits a half-life of approximately 2.4 to 3.0 hours and achieves significant tissue distribution, making it effective for systemic treatment .

Innovative Drug Delivery Systems

Recent research has explored novel delivery systems for clindamycin phosphate to enhance its therapeutic efficacy.

Microsponges

- Development : Clindamycin-loaded microsponges have been developed to improve the drug's stability and control its release profile. These microsponges have shown promising results in terms of encapsulation efficiency and sustained release over time .

- In Vivo Studies : Animal studies indicate that these microsponges can effectively deliver clindamycin, enhancing its bioavailability while minimizing potential side effects associated with traditional formulations .

Safety and Resistance Considerations

While clindamycin phosphate is generally well-tolerated, there are important safety considerations regarding its use.

Adverse Effects

Common side effects include gastrointestinal issues such as diarrhea and colitis, which are associated with antibiotic use. Monitoring for Clostridium difficile-associated disease is essential during treatment .

Antibiotic Resistance

The emergence of antibiotic-resistant strains during treatment has been documented, particularly with Staphylococcus aureus. However, studies show that resistance rates among Propionibacterium acnes remain low following treatment with clindamycin phosphate .

作用机制

Clindamycin 4-Phosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds and thus inhibiting the elongation of the protein chain. This action effectively halts bacterial growth and replication. The compound is particularly effective against anaerobic bacteria and certain gram-positive bacteria.

相似化合物的比较

Clindamycin: The parent compound, used for similar indications but with different pharmacokinetic properties.

Lincomycin: Another lincosamide antibiotic with a similar mechanism of action but less potent and with a different spectrum of activity.

Erythromycin: A macrolide antibiotic that also inhibits protein synthesis but binds to a different site on the ribosome.

Uniqueness: Clindamycin 4-Phosphate is unique due to its improved solubility and stability, making it suitable for intravenous administration. This property allows for higher bioavailability and more effective treatment of severe infections compared to its parent compound, clindamycin.

属性

CAS 编号 |

54887-30-8 |

|---|---|

分子式 |

C18H34ClN2O8PS |

分子量 |

505.0 g/mol |

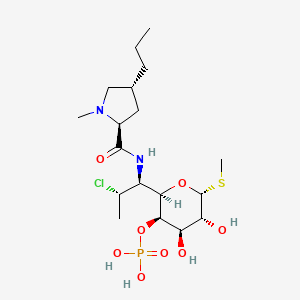

IUPAC 名称 |

[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1 |

InChI 键 |

OZDNESASKLVYBG-VUABIXNASA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |

手性 SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl |

规范 SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate |

产品来源 |

United States |

Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?

A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of this compound from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:

Q2: Can you elaborate on the analytical technique used for the separation and its advantages?

A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。